molecular formula C3H8O2 B1597323 Propanediol CAS No. 26264-14-2

Propanediol

Cat. No.: B1597323
CAS No.: 26264-14-2
M. Wt: 76.09 g/mol
InChI Key: ULWHHBHJGPPBCO-UHFFFAOYSA-N
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Description

Propanediol, also known as propane-1,3-diol, is an organic compound with the chemical formula C3H8O2. It is a colorless, viscous liquid that is miscible with water. This compound is primarily used as a building block in the production of polymers such as polytrimethylene terephthalate. It is also a common ingredient in cosmetics, pharmaceuticals, and various industrial applications due to its properties as a solvent, humectant, and emollient .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanediol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of ethylene oxide due to its high yield and cost-effectiveness. Additionally, biotechnological methods are gaining popularity due to their sustainability and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Propanediol exerts its effects primarily through its properties as a solvent and humectant. It interacts with water molecules, reducing the evaporation rate and enhancing moisture retention. In biological systems, this compound can penetrate cell membranes, facilitating the delivery of active ingredients in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanediol is unique due to its biotechnological production methods, which offer a more sustainable and environmentally friendly alternative to traditional petrochemical processes. Additionally, its non-irritating properties make it suitable for use in cosmetics and pharmaceuticals .

Properties

IUPAC Name

propane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHHBHJGPPBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074939
Record name Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-44-7, 26264-14-2
Record name 1,1-Propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preferred calcium-containing catalysts are those which have previously been employed for alkoxylation processes. For example, Smith et al., WO 2006/025898, which is incorporated by reference, generally describes an alkoxylation catalyst comprising a calcium-containing compound modified by the addition of a acid, preferably a strong acid, generally referred to herein as “Catalyst Z”. Carboxylic acids or ether components are optionally added to the catalyst composition. More specifically, in one aspect of the invention, Catalyst Z is formed by a method comprising the steps of: a) combining an alkaline-earth compound (preferably a compound of calcium) with a carboxylic acid to form a first mixture; b) adding a strong mineral acid, such as sulfuric acid, to said first mixture to form a second mixture; and c) mixing the second mixture to a uniform appearance. Additionally, optional materials such as solvents, carriers, fluidizers, etc. may be present at any stage of the process for producing the catalyst. Polyalkylene glycols and polyoxyalkylated alcohols, including alkyl-end-capped glycol ethers, are preferable, including those sold by Huntsman, LLC of Houston Tex. under the tradename POGOL®MP-116 glycol ether. In another aspect of the invention. Catalyst Z is formed by a method comprising the steps of: a) combining an alkaline-earth compound (preferably a compound of calcium) with one or more additional materials selected from the group consisting of: a carboxylic acid, a polyalkylene glycol having a molecular weight between about 100 and 1000, an C1-C10 alkyl-capped polyalkylene glycol having molecular weight between about 100 and 1000, and mixtures including any of the foregoing, to form a first mixture; b) combining said first mixture with at least one ionic chemical species selected from the group consisting of: sulfuric acid, an organic sulfonic acid, an organic sulfonate, a sulfate, a bisulfate, a sulfite, a bisulfite, any C1-C12 carboxylic acid, or any C1-C12 carboxylate so as to form a second mixture; and c) mixing said second mixture to a uniform appearance, to provide a finished catalyst. Leach, U.S. Pat. No. 4,775,653 and Sandoval et al., U.S. Pat. No. 5,220,077, which are both incorporated by reference, generally describe an alkoxylation catalyst comprising a calcium-containing compound, an alkoxylated alcohol as a dispersing medium, an inorganic acid, and a metal alkoxide, such as aluminum alkoxide or titanium alkoxide (generally referred to herein as “Catalyst A”). Knopf et al., U.S. Pat. Nos. 4,754,075 and 4,820,673, which are incorporated by reference, describe a catalyst comprising a calcium compound provided in a solvent medium (ethylene glycol, propylene glycol, diethylene glycol, glycerol, butanediols, propane diol, and the like) modified by a strong inorganic acid, like sulfuric acid or phosphoric acid (generally referred to herein as “Catalyst B”). Lin et al., U.S. Pat. No. 5,627,121, which is incorporated by reference, describes an alkoxylation catalyst comprising a calcium-containing compound at least partially dispersed in an alkoxylated alcohol mixture, wherein a carboxylic acid is added to produce a calcium composition having titratable alkalinity, and the composition is preferably partially neutralized with an inorganic acid to produce a partially neutralized calcium-containing catalyst (generally referred to herein as “Catalyst C”). Weerasooriya et al., U.S. Pat. No. 7,119,236, which is also incorporated by reference, describes an improved alkoxylation catalyst suitable for alkoxylating compounds. The alkoxylation catalyst comprises a calcium-containing compound in a dispersing medium having a boiling point less than 160° C. with a carboxylic acid and an inorganic acid or anhydride (generally referred herein as “Catalyst D”). Combinations of such catalysts are also contemplated, such as those in Matheson et al., U.S. Patent Pub. No. 2007/0060770, which is incorporated by reference (generally referred to herein as “Catalyst Y”).
[Compound]
Name
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Type
catalyst
Reaction Step One
Name
calcium
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Name
alkoxylated alcohol
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Name
alkoxide
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Reaction Step Four
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Name
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Name
titanium alkoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanediol
Reactant of Route 2
Propanediol
Reactant of Route 3
Propanediol
Reactant of Route 4
Reactant of Route 4
Propanediol
Reactant of Route 5
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Reactant of Route 6
Propanediol

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